molecular formula C7H14S2 B14635112 (Cyclopentane-1,1-diyl)dimethanethiol CAS No. 56472-18-5

(Cyclopentane-1,1-diyl)dimethanethiol

Cat. No.: B14635112
CAS No.: 56472-18-5
M. Wt: 162.3 g/mol
InChI Key: IYMHQXPERHDAIT-UHFFFAOYSA-N
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Description

(Cyclopentane-1,1-diyl)dimethanethiol is an organic compound characterized by a cyclopentane ring with two methanethiol groups attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopentane-1,1-diyl)dimethanethiol typically involves the reaction of cyclopentane derivatives with thiol-containing reagents. One common method is the reaction of cyclopentane-1,1-diyldimethanol with thiol reagents under acidic or basic conditions to replace the hydroxyl groups with thiol groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Cyclopentane-1,1-diyl)dimethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form cyclopentane derivatives with reduced sulfur functionalities.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups on the cyclopentane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonyl chlorides under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Cyclopentane derivatives with reduced sulfur functionalities.

    Substitution: Cyclopentane derivatives with various substituted groups.

Scientific Research Applications

(Cyclopentane-1,1-diyl)dimethanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of (Cyclopentane-1,1-diyl)dimethanethiol involves its interaction with molecular targets through its thiol groups. These groups can form covalent bonds with various biomolecules, including proteins and enzymes, potentially altering their function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and terminate radical chain reactions .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1,1-diyldimethanol: Similar structure but with hydroxyl groups instead of thiol groups.

    Cyclopentane-1,3-diyl derivatives: Compounds with similar cyclopentane rings but different substitution patterns.

Properties

CAS No.

56472-18-5

Molecular Formula

C7H14S2

Molecular Weight

162.3 g/mol

IUPAC Name

[1-(sulfanylmethyl)cyclopentyl]methanethiol

InChI

InChI=1S/C7H14S2/c8-5-7(6-9)3-1-2-4-7/h8-9H,1-6H2

InChI Key

IYMHQXPERHDAIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CS)CS

Origin of Product

United States

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